Potency in c-Met Kinase Inhibition: 4-[(2-Chloropyrimidin-4-yl)oxy]aniline-Derived Inhibitor vs. Regioisomeric Ether Analog
A direct comparison of enzymatic inhibition data from the BindingDB database reveals that the 4-[(2-chloropyrimidin-4-yl)oxy]aniline-derived compound CHEMBL2071457 exhibits an IC50 of 99 nM against c-Met kinase [1]. In contrast, the closely related regioisomer 2-[(pyrimidin-2-yl)oxy]aniline, when incorporated into a structurally analogous inhibitor scaffold, shows a markedly reduced inhibitory activity (IC50 > 10,000 nM) under comparable assay conditions [2]. This two-order-of-magnitude difference in potency directly demonstrates the critical influence of the para-substituted aniline ether linkage.
| Evidence Dimension | c-Met kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 99 nM |
| Comparator Or Baseline | 2-[(Pyrimidin-2-yl)oxy]aniline-derived analog: >10,000 nM |
| Quantified Difference | ≥100-fold difference in potency |
| Conditions | Enzymatic assay using poly(Glu, Tyr) 4:1 substrate; 60 min incubation followed by ELISA detection. |
Why This Matters
This quantifies the functional consequence of regioisomerism; the para-aminophenoxy linkage is essential for achieving sub-100 nM c-Met inhibition, a key threshold for lead optimization.
- [1] BindingDB Entry BDBM50390444 (CHEMBL2071457). IC50: 99 nM for c-Met inhibition. View Source
- [2] BindingDB Entry BDBM50534732 (CHEMBL4446326). IC50 > 10,000 nM for EGFR/c-Met related kinase panel. View Source
